molecular formula C8H14ClN3O2S B13657864 methyl S-(1-methyl-1H-imidazol-2-yl)cysteinate hydrochloride

methyl S-(1-methyl-1H-imidazol-2-yl)cysteinate hydrochloride

Cat. No.: B13657864
M. Wt: 251.73 g/mol
InChI Key: AWQWXCCWXWWZCW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the sulfanyl and amino groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate;hydrochloride

InChI

InChI=1S/C8H13N3O2S.ClH/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2;/h3-4,6H,5,9H2,1-2H3;1H

InChI Key

AWQWXCCWXWWZCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(C(=O)OC)N.Cl

Origin of Product

United States

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